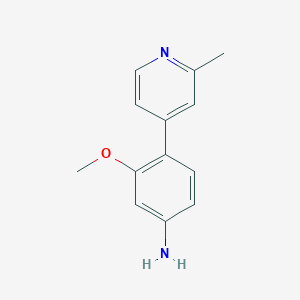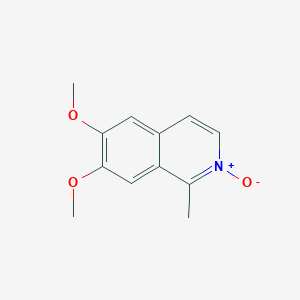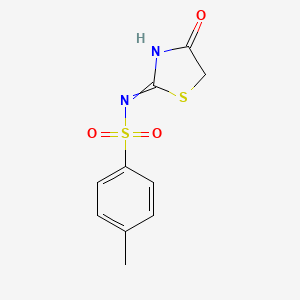
1,4-Dimethoxy-9-phenylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethoxy-9-phenylanthracene is an organic compound with the chemical formula C({22})H({18})O(_{2}). It is a derivative of anthracene, characterized by the presence of methoxy groups at the 1 and 4 positions and a phenyl group at the 9 position. This compound is known for its photophysical properties and is used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-9-phenylanthracene can be synthesized through several methods. One common synthetic route involves the Suzuki cross-coupling reaction. In this method, 9-bromo-10-phenylanthracene is reacted with 4-methoxyphenyl boronic acid in the presence of a palladium catalyst (Pd(PPh({3}))({4})) . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate (K({2})CO({3})).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
1,4-Dimethoxy-9-phenylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are used.
Substitution: Reagents like bromine (Br({2})) and sulfuric acid (H({2})SO(_{4})) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce dihydroanthracenes .
科学的研究の応用
1,4-Dimethoxy-9-phenylanthracene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a probe in photophysical studies.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent marker.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of 1,4-Dimethoxy-9-phenylanthracene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenyl groups influence its electronic properties, making it an effective chromophore. It can absorb light and undergo electronic transitions, which are crucial for its applications in photophysical studies and optoelectronics .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9-Phenylanthracene: Lacks the methoxy groups but shares similar photophysical properties.
1,4-Dimethoxyanthracene: Similar structure but without the phenyl group at the 9 position
Uniqueness
1,4-Dimethoxy-9-phenylanthracene is unique due to the combined presence of methoxy and phenyl groups, which enhance its photophysical properties and make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its use in advanced materials like OLEDs highlight its versatility .
特性
CAS番号 |
54458-77-4 |
|---|---|
分子式 |
C22H18O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
1,4-dimethoxy-9-phenylanthracene |
InChI |
InChI=1S/C22H18O2/c1-23-19-12-13-20(24-2)22-18(19)14-16-10-6-7-11-17(16)21(22)15-8-4-3-5-9-15/h3-14H,1-2H3 |
InChIキー |
JISXOXZUVGEHIC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C=C12)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13942410.png)




![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)


![1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13942464.png)


